Sulochrine

Vue d'ensemble

Description

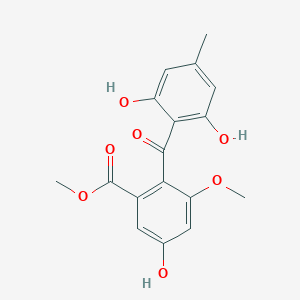

La sulochrine est un composé organique connu pour ses diverses activités biologiques. C'est une poudre cristalline rouge qui peut se dissoudre dans certains solvants organiques tels que le dichlorométhane et l'éthanol . La this compound est produite par des champignons, en particulier des espèces d'Aspergillus et de Penicillium .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Sulochrin primarily targets the enzyme cholesterol esterase . This enzyme plays a crucial role in lipid metabolism, and its inhibition by Sulochrin has been the subject of various biochemical studies .

Mode of Action

Sulochrin interacts with its target, cholesterol esterase, by inhibiting its function . This interaction results in interference with lipid metabolism at a molecular level . Additionally, Sulochrin has been found to inhibit the degranulation of eosinophils induced by the platelet-activating factor .

Result of Action

Sulochrin exhibits weak anti-bacterial and anti-fungal properties . It inhibits the degranulation of eosinophils, a type of white blood cell, thereby potentially reducing inflammation . Sulochrin also inhibits the VEGF-induced tube formation of human umbilical vein endothelial cells, suggesting it may have anti-angiogenic properties .

Analyse Biochimique

Biochemical Properties

Sulochrin interacts with various biomolecules in biochemical reactions. It is known to inhibit the enzyme cholesterol esterase , which plays a crucial role in lipid metabolism. Sulochrin’s interaction with this enzyme has been explored in various biochemical studies to understand how it interferes with lipid metabolism at a molecular level .

Cellular Effects

Sulochrin has been found to have effects on various types of cells and cellular processes. It inhibits the degranulation of eosinophils, a type of white blood cell, and prevents leukotriene C4 (LTC4) release, O2- production, and IL-8 production . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The primary mechanism of action for Sulochrin involves its role as an inhibitor of the enzyme cholesterol esterase . By inhibiting this enzyme, Sulochrin interferes with lipid metabolism at a molecular level. This includes binding interactions with the enzyme, inhibition of the enzyme’s activity, and changes in gene expression related to lipid metabolism .

Metabolic Pathways

Sulochrin is involved in the metabolic pathway related to lipid metabolism due to its inhibitory action on the enzyme cholesterol esterase This could potentially affect metabolic flux or metabolite levels

Méthodes De Préparation

La sulochrine est généralement produite par fermentation microbienne. Le processus implique la culture de souches fongiques spécifiques qui produisent naturellement de la this compound. Le composé est ensuite extrait et purifié par une série de traitements chimiques . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de fermentation pour maximiser le rendement, suivie d'étapes d'extraction et de purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

La sulochrine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Elle peut également subir des réactions de réduction, bien que les détails spécifiques de ces réactions soient moins documentés.

Substitution : La this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

Mécanisme d'action

Le principal mécanisme d'action de la this compound implique son rôle d'inhibiteur de l'enzyme cholestérol estérase. Cette activité interfère avec le métabolisme lipidique au niveau moléculaire . De plus, la this compound inhibe la formation de tubes induite par le facteur de croissance endothélial vasculaire des cellules endothéliales veineuses de cordon ombilical humain, contribuant à ses propriétés anti-angiogéniques .

Comparaison Avec Des Composés Similaires

La sulochrine fait partie d'une famille plus large de métabolites fongiques qui comprend des composés comme l'émodine, la chrysophane et la géodine . Ces composés partagent des voies biosynthétiques similaires et présentent une variété d'activités biologiques. . D'autres composés similaires comprennent :

Émodine : Connue pour ses propriétés laxatives et anti-inflammatoires.

Chrysophane : Présente des activités anti-inflammatoires et anticancéreuses.

Géodine : A des propriétés antifongiques et antibactériennes.

La combinaison unique d'activités antiallergiques, anti-angiogéniques et antivirales de la this compound la distingue de ces composés apparentés .

Propriétés

IUPAC Name |

methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRLSCDUYLRBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199860 | |

| Record name | Sulochrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-57-3 | |

| Record name | Sulochrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulochrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulochrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULOCHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA53C271Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

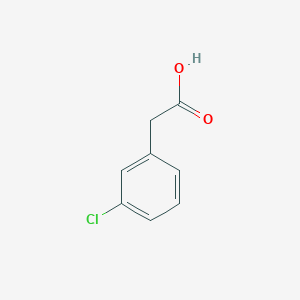

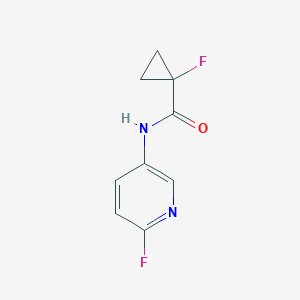

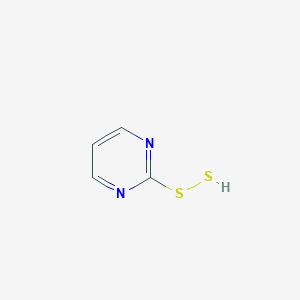

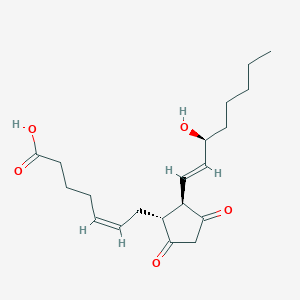

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

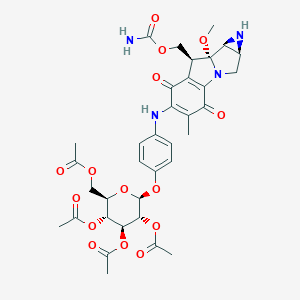

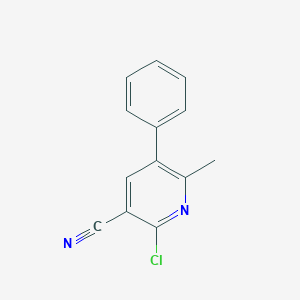

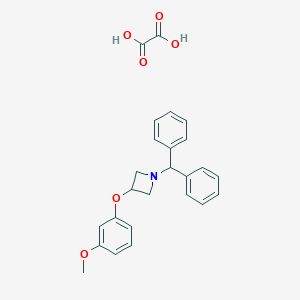

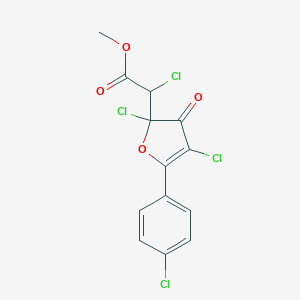

Feasible Synthetic Routes

Q1: How does sulochrin interact with the α-glucosidase enzyme?

A1: Sulochrin acts as a non-competitive inhibitor of yeast α-glucosidase and an uncompetitive inhibitor of rat intestine α-glucosidase []. Docking studies suggest that sulochrin binds to the active site of α-glucosidase from Saccharomyces cerevisiae through hydrogen bonding with amino acid residues Arg213, Asp215, Glu277, and Asp352 [].

Q2: What is the significance of sulochrin's α-glucosidase inhibitory activity?

A2: α-Glucosidase inhibitors are used in the treatment of type 2 diabetes mellitus by slowing down the breakdown of carbohydrates into glucose, thus regulating postprandial hyperglycemia [, ]. Sulochrin's inhibitory activity makes it a potential lead compound for developing new anti-diabetic drugs [].

Q3: Are there other fungal metabolites with similar α-glucosidase inhibitory activity?

A3: Yes, during solid-state fermentation of Aspergillus terreus, sulochrin is produced alongside lovastatin. Extracts from the fermentation process, containing both compounds, exhibit increasing α-glucosidase inhibitory activity as the fermentation progresses, suggesting a potential link between sulochrin production and this bioactivity [].

Q4: What is the molecular formula and weight of sulochrin?

A4: The molecular formula of sulochrin is C16H14O7, and its molecular weight is 330.29 g/mol [].

Q5: What spectroscopic techniques are used to characterize sulochrin and its derivatives?

A5: NMR spectroscopy and ESI HR mass spectrometry are commonly used to determine the structures of sulochrin and its derivatives [, ]. X-ray single-crystal diffraction is also employed to confirm the structures [].

Q6: What are some notable sulochrin derivatives and their characteristics?

A6: Several sulochrin derivatives have been reported, including:

- Sulochrin triacetate (C22H20O10): Exhibits a conformation where the planes of the two aromatic rings and the central carbonyl plane are oblique to each other [].

- Sulochrin 4-(4'-bromobenzoate): Shows a conformation where ring B and the central carbonyl planes are coplanar and perpendicular to ring A plane, highlighting the impact of ortho-substituents on benzophenone conformation [].

- Dibromo-sulochrin and tribromo-sulochrin: These brominated derivatives show enhanced α-glucosidase inhibitory activity against yeast α-glucosidase compared to sulochrin [].

- Polluxochrin and Dioschrin: These sulfur-containing sulochrin dimers, linked by thioether bonds, exhibit antimicrobial and weak cytotoxic activities [].

Q7: How is sulochrin biosynthesized?

A7: Sulochrin is a polyketide metabolite synthesized through a pathway involving two separate chains of acetate-malonate units [, , ]. It is believed to be derived from two units structurally related to orsellinic acid [].

Q8: Can the anthraquinone questin be converted to sulochrin?

A8: Yes, studies have shown that Aspergillus terreus can transform questin, labelled with 14C at specific positions, into sulochrin with the same isotopic labelling pattern, suggesting a biosynthetic link between these two compounds [, ].

Q9: How does the fermentation process influence sulochrin production?

A9: Sulochrin production in Aspergillus terreus is influenced by various factors during fermentation, including:

- Carbon source: Glycerol promotes the production of sulochrin and its co-metabolites, (+)-geodin and lovastatin [].

- Nitrogen source: Yeast extract, as a nitrogen source, contributes to significant sulochrin production when glycerol is used as the carbon source [].

- Elicitors: Chemical elicitors like sodium alginate, cholesterol, and malonic acid can stimulate sulochrin production []. Physical elicitors, such as shear force, do not significantly impact sulochrin production, but high viscosity can suppress it [].

Q10: Is it possible to selectively enhance or reduce sulochrin production during fermentation?

A10: Yes, specific modifications to the fermentation process can be used to manipulate sulochrin production:

- Pretreatment of crude glycerol: Treating crude glycerol with solvents like toluene can significantly enhance sulochrin production [].

- Genetic manipulation: Mutants of Aspergillus terreus deficient in sulochrin production have been generated, showcasing the potential for targeted genetic manipulation to control metabolite production [].

Q11: What are the known biological activities of sulochrin?

A11: Sulochrin has shown several biological activities, including:

- α-Glucosidase inhibition: Acts as an inhibitor of both yeast and rat intestine α-glucosidase, suggesting potential for antidiabetic drug development [, ].

- Antimicrobial activity: Exhibits activity against a range of bacteria, including Staphylococcus aureus [].

- Cytotoxic activity: Demonstrates weak cytotoxic activity against certain cell lines [].

- Anti-HCV activity: Inhibits Hepatitis C virus (HCV) production in Huh-7.5.1 cells [].

- Anti-inflammatory activity: Suppresses interleukin-6 production in RAW264.7 cells [].

- Inhibition of eosinophil degranulation and chemotaxis: Shows potential for modulating allergic inflammatory responses [, , ].

- Anti-angiogenic activity: Inhibits vascular endothelial growth factor (VEGF)-induced tube formation of human umbilical vein endothelial cells (HUVEC), suggesting potential for anti-cancer therapies [].

Q12: What are the potential applications of sulochrin?

A12: Based on its diverse biological activities, sulochrin has potential applications in various fields, including:

Q13: Does sulochrin show antiviral activity against viruses other than HCV?

A13: Yes, recent research shows that sulochrin and its derivatives exhibit inhibitory activity against HSV-1 and HSV-2. Specifically, sulochrin inhibits viral entry by interacting with the viral envelope glycoprotein D, blocking virus adsorption and membrane fusion [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)

![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)